4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine
Description
Properties
CAS No. |
917759-80-9 |
|---|---|
Molecular Formula |
C18H15N5O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
4-ethoxy-6-quinolin-3-ylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C18H15N5O/c1-2-24-17-16-15(22-18(19)23-17)8-7-14(21-16)12-9-11-5-3-4-6-13(11)20-10-12/h3-10H,2H2,1H3,(H2,19,22,23) |
InChI Key |
HWNJWLARHFZYCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC4=CC=CC=C4N=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-ethoxy-2-aminopyrimidine with 3-quinolinecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Synthesis of 4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine
The synthesis of this compound typically involves multi-step chemical reactions that incorporate quinoline and pyridopyrimidine frameworks. Various synthetic methodologies have been reported, focusing on optimizing yields and minimizing steps. For instance, one effective approach includes the condensation of quinoline derivatives with pyridopyrimidine precursors under specific reaction conditions to yield the desired product efficiently. The synthetic pathways often utilize reagents such as piperidine and acetic acid to facilitate the formation of the pyridopyrimidine core structure.
Biological Activities
The biological activities of this compound have been investigated extensively. Key findings include:
- Kinase Inhibition : This compound has shown significant inhibitory activity against various kinases, which are crucial in signaling pathways related to cancer progression. It specifically targets tyrosine kinases involved in cell proliferation and survival.
- Antitumor Activity : Preclinical studies suggest that this compound exhibits potential antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth in xenograft models.
- Selectivity : The compound demonstrates selectivity for certain kinase targets over others, which is beneficial for reducing side effects commonly associated with broader-spectrum kinase inhibitors.
Case Studies
Several case studies highlight the applications of this compound in therapeutic contexts:
Case Study 1: Anticancer Efficacy
In a study conducted on breast cancer cell lines, the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism of action was linked to the inhibition of the MAPK/ERK pathway, which is critical for cell cycle progression.
Case Study 2: Kinase Targeting
Research demonstrated that this compound effectively inhibited the activity of specific kinases such as PDGFR (platelet-derived growth factor receptor) and FGFR (fibroblast growth factor receptor), both of which are implicated in tumor angiogenesis.
Comparative Data Table
| Property | Value/Description |
|---|---|
| Chemical Structure | This compound |
| Target Kinases | PDGFR, FGFR |
| Biological Activity | Antitumor activity; apoptosis induction |
| IC50 (Breast Cancer Cells) | Low micromolar range |
| Synthesis Method | Multi-step condensation with quinoline derivatives |
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
Substituent Variations on the Pyridopyrimidine Core
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Aromatic vs.
- Alkoxy Group Effects : Ethoxy (target) vs. 1-methylpropoxy () substituents at position 4 influence lipophilicity. Branched alkoxy groups may increase metabolic stability but reduce solubility .
- Morpholinyl Substitution : Morpholine at position 4 () introduces a polar moiety, improving aqueous solubility compared to ethoxy or alkoxy groups.
Key Observations :
- Kinase Inhibition: The target compound’s pyridopyrimidine core is structurally analogous to Nefextinib (), a clinical-stage tyrosine kinase inhibitor.
- Antiplasmodial Activity: Thienopyrimidine analogs () demonstrate dual-stage antiplasmodial effects, highlighting the scaffold’s versatility. The ethoxy group in the target compound may similarly enhance parasitic membrane penetration .
Biological Activity
4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and related research findings.
Chemical Structure and Synthesis
The compound is characterized by a pyrido[3,2-d]pyrimidine core substituted with an ethoxy group and a quinoline moiety. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to yield the target compound with high purity and yield.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities, primarily through the inhibition of specific kinases and enzymes involved in cellular signaling pathways.
-
Kinase Inhibition :
- The compound has been identified as a selective inhibitor of PIM-1 kinase, which plays a crucial role in cancer cell proliferation and survival. In vitro studies demonstrated that it effectively inhibited PIM-1 with an IC50 value in the low micromolar range, suggesting potential utility in cancer therapy .
- Anticancer Activity :
- Anti-inflammatory Effects :
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Pharmacological Profile
The pharmacological profile of this compound indicates favorable characteristics for drug development:
- Bioavailability : Studies suggest good solubility and permeability, essential for effective drug delivery.
- Toxicity : Low toxicity levels were observed in normal cell lines during preliminary screenings, indicating a favorable safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
